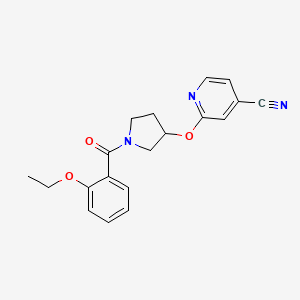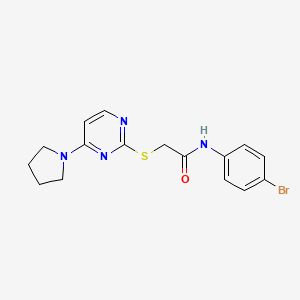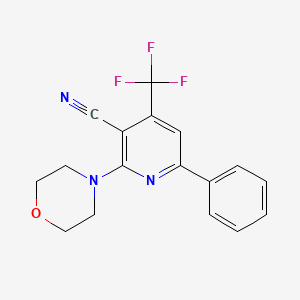
N1-(3-methoxyphenethyl)-N2-(3-methoxyphenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-methoxyphenethyl)-N2-(3-methoxyphenyl)oxalamide, also known as MOPEP, is a novel psychoactive compound that belongs to the class of phenethylamines. It was first synthesized in 2011 by a team of researchers led by David E. Nichols at Purdue University. MOPEP is a potent agonist of the serotonin 5-HT2A receptor and has been shown to induce psychedelic effects in animal models.
Aplicaciones Científicas De Investigación
Novel Synthetic Approaches
- Synthesis of Di- and Mono-Oxalamides : A novel one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, demonstrating a high yield and operational simplicity. This method opens new avenues for the synthesis of anthranilic acid derivatives and oxalamides, showcasing the versatility of compounds similar to N1-(3-methoxyphenethyl)-N2-(3-methoxyphenyl)oxalamide in chemical synthesis (Mamedov et al., 2016).
Material Science and Photophysics
- Polymer Modification : Research on cationic polymers that can switch to a zwitterionic form upon light irradiation has implications for the design of novel materials. These polymers have applications in DNA condensation and release, as well as altering antibacterial activity, indicating the potential use of oxalamide derivatives in creating responsive materials (Sobolčiak et al., 2013).
Photodynamic Therapy
- Photosensitizer Development : The synthesis and characterization of new compounds with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups, have been explored for their use in photodynamic therapy. These findings suggest that derivatives of oxalamide could be potential candidates for cancer treatment in photodynamic therapy, emphasizing the importance of structural modification to enhance therapeutic efficacy (Pişkin et al., 2020).
Organic Electronics
- Organic Semiconductor Doping : The synthesis of 2-(2-methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide and its application as a strong n-type dopant for fullerene C(60) demonstrate the role of oxalamide derivatives in the field of organic electronics. This work highlights the high conductivity achieved and the air stability of the materials, promising for organic electronic devices (Wei et al., 2012).
Catalysis
- Copper-Catalyzed Reactions : The development of copper-catalyzed coupling reactions of (hetero)aryl chlorides and amides using oxalamide derivatives demonstrates their potential in facilitating efficient and high-yielding synthesis processes. These advancements in catalysis research underscore the utility of oxalamide derivatives in creating more efficient and sustainable chemical reactions (De et al., 2017).
Propiedades
IUPAC Name |
N'-(3-methoxyphenyl)-N-[2-(3-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-23-15-7-3-5-13(11-15)9-10-19-17(21)18(22)20-14-6-4-8-16(12-14)24-2/h3-8,11-12H,9-10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBCMQZSZWGDOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-methoxyphenethyl)-N2-(3-methoxyphenyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2732110.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2732112.png)
![5-amino-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2732114.png)

![3,7,7-trimethyl-4-(4-nitrophenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2732117.png)
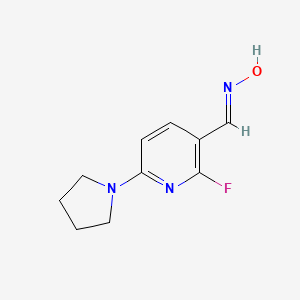
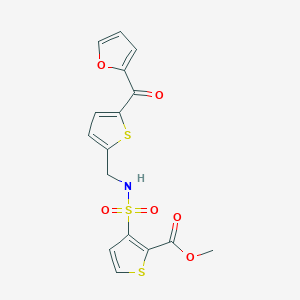
![2-(4-Methylpiperidin-1-yl)pyridazino[6,1-b]quinazolin-10-one](/img/structure/B2732121.png)

![3-(4-chlorophenyl)-6,8-difluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2732124.png)
